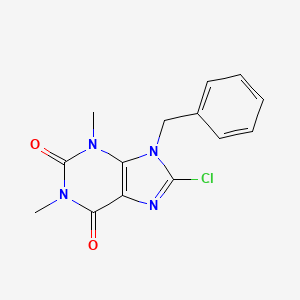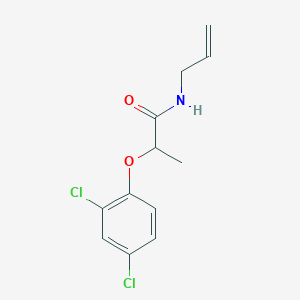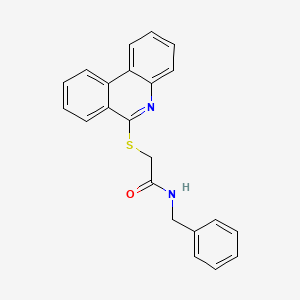![molecular formula C15H14Cl2N6O B12484835 N~1~-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B12484835.png)
N~1~-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine is a complex organic compound featuring a tetrazole ring, which is known for its diverse applications in various fields such as medicinal chemistry and materials science. The presence of chloro and benzyl groups in its structure suggests potential biological activity and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine typically involves multiple steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 5-chloro-2-hydroxybenzyl alcohol with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the benzyl ether.
Introduction of the Tetrazole Ring: The benzyl ether is then reacted with sodium azide and triethyl orthoformate to introduce the tetrazole ring.
Final Amination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
N~1~-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its reactive groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets. The chloro and benzyl groups may facilitate binding to enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-N-(1H-1,2,4-triazol-3-yl)amine
- N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-N-(1H-1,2,4-triazol-3-yl)amine
Uniqueness
N~1~-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine is unique due to the presence of both tetrazole and diamine groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups is less common compared to other similar compounds, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C15H14Cl2N6O |
|---|---|
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
1-N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C15H14Cl2N6O/c16-12-5-6-14(24-9-10-3-1-2-4-13(10)17)11(7-12)8-19-23-15(18)20-21-22-23/h1-7,19H,8-9H2,(H2,18,20,22) |
Clave InChI |
PESXTDGWZZOMJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)CNN3C(=NN=N3)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(diethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12484760.png)
![1-(1-{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}piperidin-4-yl)-4-phenylpiperazine](/img/structure/B12484761.png)

![5-bromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12484772.png)
![Ethyl 3-{[(4-cyano-2-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12484775.png)
![3,5-dimethoxy-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B12484777.png)

![1-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}-N-(4-methylbenzyl)methanamine](/img/structure/B12484795.png)
![3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid](/img/structure/B12484801.png)
![2-Chloro-5-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B12484810.png)
![N-{2-[(4-fluorobenzyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12484828.png)
![6-benzyl-5-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12484842.png)
![Methyl 3-{[(4-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12484843.png)
